molecular formula C29H32O6 B12324000 6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Cat. No.: B12324000
M. Wt: 476.6 g/mol
InChI Key: XRRQNVSMIVDBQX-UHFFFAOYSA-N
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Description

6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic compound with a unique structure that includes a dioxolane ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the formation of the dioxolane ring and subsequent functionalization to introduce the trityloxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective and efficient reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxymethyl-2,2-dimethyl-4-pent-4-enyloxy-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol
  • 2’,4’-dihydroxy-6’-methoxy-3’,5’-dimethylchalcone

Uniqueness

Compared to similar compounds, 6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol stands out due to its unique trityloxymethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C29H32O6

Molecular Weight

476.6 g/mol

IUPAC Name

6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C29H32O6/c1-28(2)34-25-23(33-27(31-3)24(30)26(25)35-28)19-32-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-27,30H,19H2,1-3H3

InChI Key

XRRQNVSMIVDBQX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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